molecular formula C32H62O14 B15074033 Thp-peg11-thp

Thp-peg11-thp

Cat. No.: B15074033
M. Wt: 670.8 g/mol
InChI Key: FFFJWMQKKDDATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thp-peg11-thp: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a homobifunctional polyethylene glycol derivative that contains two tetrahydropyranyl groups. The compound is primarily used in research settings to facilitate the targeted degradation of proteins through the ubiquitin-proteasome system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thp-peg11-thp involves the reaction of tetrahydropyranyl-protected polyethylene glycol with appropriate reagents under controlled conditions. The process typically includes the following steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of polyethylene glycol are protected using tetrahydropyranyl groups.

    Coupling Reaction: The protected polyethylene glycol is then coupled with another tetrahydropyranyl group using suitable coupling agents.

    Purification: The final product is purified using chromatographic techniques to obtain high purity this compound

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of polyethylene glycol are reacted with tetrahydropyranyl groups under optimized conditions.

    Scale-Up Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to ensure the purity and quality of the final product

Chemical Reactions Analysis

Types of Reactions: Thp-peg11-thp undergoes various chemical reactions, including:

    Oxidation: The tetrahydropyranyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can be performed to remove the tetrahydropyranyl groups.

    Substitution: The compound can undergo substitution reactions where the tetrahydropyranyl groups are replaced with other functional groups

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, osmium tetroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Various nucleophiles and electrophiles depending on the desired substitution

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized polyethylene glycol derivatives, while reduction may result in deprotected polyethylene glycol .

Scientific Research Applications

Thp-peg11-thp has a wide range of scientific research applications, including:

    Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.

    Biology: Facilitates the study of protein function and degradation pathways.

    Industry: Used in the development of advanced materials and bioconjugates .

Mechanism of Action

Thp-peg11-thp functions as a linker in PROTACs, which are designed to target specific proteins for degradation. The mechanism involves:

    Binding to Target Protein: One end of the PROTAC binds to the target protein.

    Recruitment of E3 Ligase: The other end binds to an E3 ubiquitin ligase.

    Ubiquitination: The target protein is ubiquitinated, marking it for degradation by the proteasome.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome, effectively reducing its levels in the cell.

Comparison with Similar Compounds

    Thp-peg4-thp: A shorter polyethylene glycol-based linker with similar properties.

    Thp-peg8-thp: An intermediate-length linker used in similar applications.

    Thp-peg12-thp: A longer linker that provides more flexibility in PROTAC synthesis .

Uniqueness: Thp-peg11-thp is unique due to its specific length and flexibility, making it suitable for a wide range of applications in PROTAC synthesis. Its homobifunctional nature allows for efficient coupling and targeted protein degradation .

Properties

Molecular Formula

C32H62O14

Molecular Weight

670.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane

InChI

InChI=1S/C32H62O14/c1-3-7-43-31(5-1)45-29-27-41-25-23-39-21-19-37-17-15-35-13-11-33-9-10-34-12-14-36-16-18-38-20-22-40-24-26-42-28-30-46-32-6-2-4-8-44-32/h31-32H,1-30H2

InChI Key

FFFJWMQKKDDATH-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC2CCCCO2

Origin of Product

United States

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